molecular formula C9H13ClN2 B2458521 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine CAS No. 1865226-66-9

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2458521
CAS No.: 1865226-66-9
M. Wt: 184.67
InChI Key: SWBDTZZWHNPTRI-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an amine group attached to a 2-methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 5-chloropyridine with a suitable amine precursor under controlled conditions. One common method involves the use of reductive amination, where 5-chloropyridine is reacted with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure-activity relationship studies conducted .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyridine-2-boronic acid: Used in organic synthesis and pharmaceutical intermediates.

    N-(5-Chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: Investigated for its anticoagulant properties.

    2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anti-inflammatory activities.

Uniqueness

2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylpropan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDTZZWHNPTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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